Cas no 78533-10-5 (6-methoxy-2-methylquinoline-4-carboxylic Acid)

6-methoxy-2-methylquinoline-4-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 6-Methoxy-2-methyl-quinoline-4-carboxylic acid

- 6-methoxy-2-methyl-4-quinolinecarboxylic acid

- Oprea1_799312

- SMR000012011

- F88141

- MLS000068645

- 78533-10-5

- cid_652347

- STK398062

- CHEMBL1349788

- AKOS001640671

- SCHEMBL23858700

- HMS2175I03

- CS-0088003

- 6-methoxy-2-methyl-cinchoninic acid

- CCG-111720

- SB70805

- Z276377472

- EN300-85344

- 6-methoxy-2-methylquinoline-4-carboxylicacid

- 6-methoxy-2-methylquinoline-4-carboxylic acid

- BDBM96099

- 898-953-8

- DDA53310

- 6-methoxy-2-methylquinoline-4-carboxylic Acid

-

- MDL: MFCD00817812

- インチ: InChI=1S/C12H11NO3/c1-7-5-10(12(14)15)9-6-8(16-2)3-4-11(9)13-7/h3-6H,1-2H3,(H,14,15)

- InChIKey: WCSVELHYERJCLA-UHFFFAOYSA-N

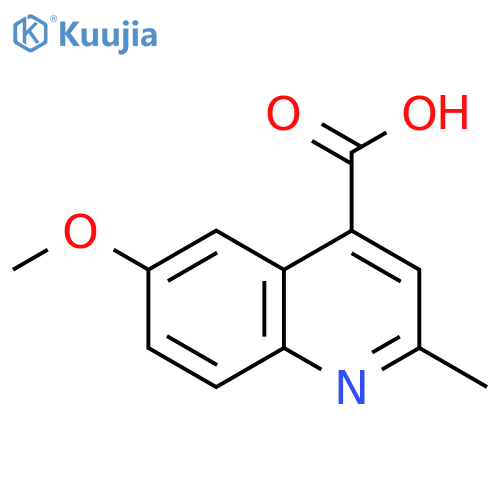

- ほほえんだ: CC1=CC(=C2C=C(C=CC2=N1)OC)C(=O)O

計算された属性

- せいみつぶんしりょう: 217.07389321g/mol

- どういたいしつりょう: 217.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 59.4Ų

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 382.1±37.0 °C at 760 mmHg

- フラッシュポイント: 184.9±26.5 °C

- じょうきあつ: 0.0±0.9 mmHg at 25°C

6-methoxy-2-methylquinoline-4-carboxylic Acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

6-methoxy-2-methylquinoline-4-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-85344-10.0g |

6-methoxy-2-methylquinoline-4-carboxylic acid |

78533-10-5 | 95% | 10.0g |

$2209.0 | 2023-02-11 | |

| TRC | M543535-10mg |

6-methoxy-2-methylquinoline-4-carboxylic Acid |

78533-10-5 | 10mg |

$ 50.00 | 2022-06-03 | ||

| Enamine | EN300-85344-0.1g |

6-methoxy-2-methylquinoline-4-carboxylic acid |

78533-10-5 | 95% | 0.1g |

$144.0 | 2023-09-02 | |

| Enamine | EN300-85344-5.0g |

6-methoxy-2-methylquinoline-4-carboxylic acid |

78533-10-5 | 95% | 5.0g |

$1488.0 | 2023-02-11 | |

| Enamine | EN300-85344-5g |

6-methoxy-2-methylquinoline-4-carboxylic acid |

78533-10-5 | 95% | 5g |

$1488.0 | 2023-09-02 | |

| 1PlusChem | 1P00G9TT-250mg |

6-Methoxy-2-methyl-quinoline-4-carboxylic acid |

78533-10-5 | 97% | 250mg |

$190.00 | 2024-04-21 | |

| Aaron | AR00GA25-250mg |

6-Methoxy-2-methyl-quinoline-4-carboxylic acid |

78533-10-5 | 97% | 250mg |

$161.00 | 2025-01-24 | |

| 1PlusChem | 1P00G9TT-100mg |

6-Methoxy-2-methyl-quinoline-4-carboxylic acid |

78533-10-5 | 97% | 100mg |

$200.00 | 2025-02-27 | |

| A2B Chem LLC | AH58433-50mg |

6-Methoxy-2-methylquinoline-4-carboxylic acid |

78533-10-5 | 95% | 50mg |

$138.00 | 2024-04-19 | |

| 1PlusChem | 1P00G9TT-10g |

6-Methoxy-2-methyl-quinoline-4-carboxylic acid |

78533-10-5 | 97% | 10g |

$1896.00 | 2024-04-21 |

6-methoxy-2-methylquinoline-4-carboxylic Acid 関連文献

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

6-methoxy-2-methylquinoline-4-carboxylic Acidに関する追加情報

Research Brief on 6-Methoxy-2-methylquinoline-4-carboxylic Acid (CAS: 78533-10-5): Recent Advances and Applications

6-Methoxy-2-methylquinoline-4-carboxylic Acid (CAS: 78533-10-5) is a quinoline derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile pharmacological properties. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive compounds, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents. This research brief consolidates the latest findings on this compound, highlighting its synthesis, mechanisms of action, and therapeutic applications.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of 6-methoxy-2-methylquinoline-4-carboxylic Acid as a precursor in the synthesis of novel quinoline-based antimicrobial agents. The study reported that derivatives of this compound exhibited potent activity against multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication. These findings underscore the potential of 6-methoxy-2-methylquinoline-4-carboxylic Acid in addressing the global challenge of antibiotic resistance.

Another significant advancement was reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, where the compound was utilized as a scaffold for designing anti-inflammatory agents. The study revealed that structural modifications of 6-methoxy-2-methylquinoline-4-carboxylic Acid led to the development of compounds with high selectivity for cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. These derivatives showed reduced gastrointestinal toxicity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting a promising avenue for safer anti-inflammatory therapies.

In the realm of oncology, recent research has explored the anticancer potential of 6-methoxy-2-methylquinoline-4-carboxylic Acid derivatives. A 2023 study in European Journal of Medicinal Chemistry highlighted the compound's role in inhibiting histone deacetylases (HDACs), a class of enzymes involved in cancer cell proliferation and survival. The study demonstrated that quinoline-based HDAC inhibitors derived from 6-methoxy-2-methylquinoline-4-carboxylic Acid exhibited potent antitumor activity in vitro and in vivo, particularly against breast and lung cancer cell lines. These results position the compound as a valuable candidate for further development in targeted cancer therapies.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of 6-methoxy-2-methylquinoline-4-carboxylic Acid. A 2024 Organic Process Research & Development paper detailed a scalable and environmentally friendly synthesis route using catalytic methods, which improved yield and reduced waste generation. This progress is critical for meeting the growing demand for the compound in both academic and industrial settings.

In conclusion, 6-methoxy-2-methylquinoline-4-carboxylic Acid (CAS: 78533-10-5) continues to be a molecule of high interest in chemical biology and pharmaceutical research. Its versatility as a building block for bioactive compounds, coupled with its demonstrated efficacy in antimicrobial, anti-inflammatory, and anticancer applications, makes it a focal point for future drug discovery efforts. Ongoing studies are expected to further elucidate its mechanisms and expand its therapeutic potential, solidifying its role in advancing modern medicine.

78533-10-5 (6-methoxy-2-methylquinoline-4-carboxylic Acid) 関連製品

- 2172520-53-3(2-(4-hydroxythian-4-yl)-2-methylbutanoic acid)

- 1803825-11-7(Ethyl 2-fluoro-3-methyl-5-nitrophenylacetate)

- 1801267-04-8(2H-Indazole, 6-chloro-2-methyl-5-nitro-)

- 2138530-95-5(Tert-butyl 2-(4-amino-1-cyclopropylpiperidin-3-yl)acetate)

- 1379873-51-4(methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate)

- 338777-54-1(2-[(E)-{[2-(trifluoromethyl)phenyl]methylidene}amino]thiophene-3-carbonitrile)

- 1448027-06-2(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide)

- 1844239-89-9(trans-2-(3,5-dimethylphenyl)aminocyclohexan-1-ol)

- 2229461-23-6(2-(2,5-difluoro-4-methylphenyl)-3,3-difluoropropan-1-amine)

- 892415-82-6(N-(2,5-dimethoxyphenyl)-2-{6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamide)